![molecular formula C16H18N6O2 B2560731 8-(N'-Benzylidene-hydrazino)-3-methyl-7-propyl-3,7-dihydro-purine-2,6-dione CAS No. 328117-74-4](/img/structure/B2560731.png)
8-(N'-Benzylidene-hydrazino)-3-methyl-7-propyl-3,7-dihydro-purine-2,6-dione
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Description
8-(N'-Benzylidene-hydrazino)-3-methyl-7-propyl-3,7-dihydro-purine-2,6-dione, commonly known as BHMP, is a chemical compound that has garnered significant attention in the scientific community. BHMP has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Multitarget Drugs for Neurodegenerative Diseases
8-Benzyl-substituted tetrahydropyrazino[2,1‐f]purinediones, designed as tricyclic xanthine derivatives, demonstrate potential as multitarget drugs for treating neurodegenerative diseases. These compounds have shown potent dual-target-directed antagonism at A1/A2A adenosine receptors and inhibition of monoamine oxidases, making them suitable for both symptomatic and disease-modifying treatment of neurodegenerative disorders (Brunschweiger et al., 2014).
Anticancer, Anti‐HIV‐1, and Antimicrobial Agents
A series of 8‐substituted methylxanthine derivatives has been prepared to explore their in vitro anticancer, anti‐HIV‐1, and antimicrobial activities. These derivatives, including 8‐[(3‐substituted‐4‐oxo‐thiazolidin‐2‐ylidene)hydrazino]-1,3-dimethyl (or 1,3,7‐trimethyl)-3,7-dihydropurine-2,6-diones, have shown significant activity against various cancer cell lines, HIV-1, and microbial agents, indicating their potential as novel purine antimetabolites (Rida et al., 2007).
Novel Substituted Purine Derivatives
New 8-aminoalkyl derivatives of purine-2,6-dione with various substituents have been synthesized and evaluated for their affinity and pharmacological effects on serotonin receptors. These compounds exhibit potential psychotropic activity, particularly as ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. Such research underscores the therapeutic potential of these derivatives in treating conditions like depression and anxiety (Chłoń-Rzepa et al., 2013).
Fused Purine Analogues
Research into the synthesis of various fused purine analogues from 6-mercaptopurine has identified compounds with potent anticancer activity. These include [1,4]thiazino[4,3,2-gh]purines and [1,2,4]triazino[4,3-i]purines, which have shown significant activity against multiple cancer cell lines, offering new avenues for anticancer drug development (Hassan et al., 2017).
properties
IUPAC Name |
8-[(2E)-2-benzylidenehydrazinyl]-3-methyl-7-propylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c1-3-9-22-12-13(21(2)16(24)19-14(12)23)18-15(22)20-17-10-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,18,20)(H,19,23,24)/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHBMDWKGQWUDY-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1NN=CC3=CC=CC=C3)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C2=C(N=C1N/N=C/C3=CC=CC=C3)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(N'-Benzylidene-hydrazino)-3-methyl-7-propyl-3,7-dihydro-purine-2,6-dione |
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